Ebe-A22

EGFR Tyrosine Kinase Negative Control

Distinguishing EGFR-dependent effects from DNA intercalation confounds pathway analysis when using PD153035 alone. EBE-A22 (CAS 229476-53-3) solves this as an inactive EGFR control that retains DNA binding: it completely lacks EGFR inhibitory activity (IC50 > 10 μM vs. PD153035 IC50 = 25 pM) while preserving equivalent cytotoxicity and DNA intercalation capacity. This orthogonal profile enables definitive attribution of differential effects to EGFR blockade. - Validated inactive control for PD153035: N-methylation ablates kinase inhibition, preserves DNA intercalation. - GC-rich sequence-selective DNA binding enables DNase I footprinting studies. - Induces RAR-β upregulation independent of EGFR, serving as a transcriptional readout for DNA-targeted activity.

Molecular Formula C17H16BrN3O2
Molecular Weight 374.2 g/mol
CAS No. 229476-53-3
Cat. No. B1671035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbe-A22
CAS229476-53-3
Synonyms4-((3-bromophenyl)amino)-6,7-dimethoxyquinazoline
EBE-A22
N-(3-bromophenyl)-6,7-dimethoxy-4-quinazolinamine
PD 153035
PD-153035
PD153035
Molecular FormulaC17H16BrN3O2
Molecular Weight374.2 g/mol
Structural Identifiers
SMILESCN(C1=CC(=CC=C1)Br)C2=NC=NC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C17H16BrN3O2/c1-21(12-6-4-5-11(18)7-12)17-13-8-15(22-2)16(23-3)9-14(13)19-10-20-17/h4-10H,1-3H3
InChIKeyIPWGDOZPSOZFOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Buy EBE-A22 (CAS 229476-53-3): The N-Methyl Quinazoline Negative Control with Validated DNA Intercalation Activity


EBE-A22 (CAS 229476-53-3) is an N-methylated anilinoquinazoline derivative that serves as the inactive control compound for PD153035, a potent EGFR tyrosine kinase inhibitor [1]. While PD153035 exhibits sub-nanomolar EGFR inhibition (IC50 = 25–29 pM), EBE-A22 is completely devoid of this kinase activity due to N-methylation at the 4-anilino position [2]. Critically, this structural modification does not abolish biological activity; instead, EBE-A22 retains potent DNA intercalation capacity and cytotoxicity comparable to its parent, making it an indispensable tool for dissecting EGFR-dependent versus DNA-targeted mechanisms [3]. The compound is a solid powder with molecular formula C17H16BrN3O2 (MW 374.23) and is supplied at ≥98% purity for research applications in cancer biology, epigenetics, and DNA-ligand interaction studies .

Why Generic EGFR Inhibitor Analogs Cannot Substitute for EBE-A22 in Mechanistic Studies


Generic substitution with PD153035 or alternative anilinoquinazolines (e.g., gefitinib, erlotinib) fundamentally confounds experimental interpretation because EBE-A22's unique value resides precisely in its loss of EGFR inhibitory activity while retaining DNA intercalation [1]. PD153035 exhibits dual pharmacology: potent ATP-competitive EGFR inhibition (IC50 = 25 pM) and DNA binding, whereas EBE-A22 exclusively exhibits the latter [2]. This orthogonal pharmacological profile means that any biological effect observed with PD153035 but absent with EBE-A22 can be confidently attributed to EGFR signaling blockade; conversely, effects shared by both compounds (e.g., RAR-β upregulation, growth inhibition in EGFR-negative cells) are attributable to DNA intercalation and epigenetic modulation [3]. Substituting an alternative inactive analog without validated DNA intercalation activity would introduce an uncontrolled variable and undermine causal inference in pathway dissection experiments.

Quantitative Differentiation Evidence: EBE-A22 vs. PD153035 and In-Class Comparators


EBE-A22 Exhibits Complete Loss of EGFR Tyrosine Kinase Inhibition Versus PD153035

In contrast to PD153035, which potently inhibits EGFR tyrosine kinase with an IC50 of 25 pM (cell-free kinase assay) and 14 nM (cellular autophosphorylation in A431 cells), EBE-A22 exhibits no measurable inhibitory effect on EGF-R TK at any concentration tested [1]. The N-methyl substitution at the 4-anilino position completely abolishes ATP-competitive binding while preserving the quinazoline core structure [2].

EGFR Tyrosine Kinase Negative Control Kinase Assay

EBE-A22 Demonstrates Potent DNA Intercalation Activity Equivalent to PD153035

Both EBE-A22 and PD153035 bind to double-stranded DNA as typical intercalating agents, as demonstrated by multiple biophysical assays [1]. EBE-A22 unwinds supercoiled plasmid DNA, stabilizes duplex DNA against heat denaturation (increased melting temperature), and produces negative circular dichroism (CD) and electric linear dichroism (ELD) signals characteristic of intercalation [2]. The N-methyl substitution does not impair DNA binding capacity compared to PD153035.

DNA Intercalation Spectroscopy Biophysical Drug-DNA Interaction

EBE-A22 Exhibits GC-Rich Sequence Selectivity Absent in PD153035

DNase I footprinting experiments on diverse DNA substrates reveal a critical differentiation: EBE-A22 interacts preferentially with GC-rich sequences and discriminates against homooligomeric runs of A and T, whereas PD153035 does not exhibit any sequence-selective DNA binding [1]. This unexpected GC-selective binding property is unique to the N-methylated analog and suggests distinct DNA interaction geometry [2].

DNase I Footprinting Sequence Selectivity DNA Binding GC-Rich

EBE-A22 Retains Potent Antiproliferative Activity Across EGFR-Positive and EGFR-Negative Cell Lines

Despite lacking EGFR inhibitory activity, EBE-A22 maintains a high cytotoxic profile against multiple tumor cell lines [1]. Both PD153035 and EBE-A22 inhibit cell growth and upregulate RAR-β in EGFR-overexpressing (MDA-MB-468, IC50 for PD153035 ~1–2 μM), moderately expressing (OVCAR-3), EGFR-negative (MDA-MB-453), and ErbB-negative cells (CEM, Jurkat), demonstrating that the antiproliferative effect is EGFR-independent [2].

Antiproliferative Cytotoxicity EGFR-Independent Cancer Cell Lines

EBE-A22 Induces RAR-β Upregulation via Epigenetic Mechanisms Independent of EGFR

Both PD153035 and EBE-A22 upregulate retinoic acid receptor-beta (RAR-β) expression across a panel of cell lines irrespective of EGFR expression status [1]. This effect occurs via DNA intercalation and epigenetic mechanisms rather than EGFR pathway blockade, establishing RAR-β induction as a pharmacodynamic biomarker for the DNA-targeted component of anilinoquinazoline activity [2].

RAR-β Epigenetics Retinoic Acid Receptor Transcriptional Regulation

EBE-A22 DMSO Solubility Enables In Vitro Experimental Dosing up to ~133 mM Stock Solutions

EBE-A22 is soluble in DMSO at concentrations up to 50 mg/mL (approximately 133.6 mM) with ultrasonication, enabling flexible stock solution preparation for in vitro assays . The compound is insoluble in water and ethanol, consistent with its hydrophobic anilinoquinazoline structure . Vendor-reported solubility values range from 8–9 mg/mL (21–24 mM) under standard conditions to 50 mg/mL (133.6 mM) with sonication [1].

Solubility Formulation DMSO In Vitro Assay

Validated Research Applications for EBE-A22 (CAS 229476-53-3) Based on Quantitative Evidence


Dissecting EGFR-Dependent vs. EGFR-Independent Antiproliferative Mechanisms

Use EBE-A22 as the inactive kinase control alongside PD153035 in comparative cell viability studies. Since EBE-A22 lacks EGFR inhibitory activity (IC50 > 10 μM vs. PD153035 IC50 = 25 pM) but retains equivalent DNA intercalation and antiproliferative potency in EGFR-negative cells (MDA-MB-453, CEM, Jurkat), effects observed with PD153035 but not EBE-A22 can be definitively attributed to EGFR signaling blockade [1]. This orthogonal control strategy is essential for validating target engagement in chemical biology studies [2].

Investigating Sequence-Selective DNA Intercalation and Ligand Design

Leverage EBE-A22's unique GC-rich sequence selectivity (absent in PD153035) to study sequence-specific DNA-ligand interactions via DNase I footprinting [1]. The N-methylanilinoquinazoline scaffold of EBE-A22 provides a validated starting point for designing sequence-selective DNA binding ligands, as the compound unwinds supercoiled plasmid DNA and produces characteristic negative CD and ELD signals [2]. This application is relevant for medicinal chemistry programs targeting DNA structure or sequence recognition.

Validating RAR-β Upregulation as an Epigenetic Biomarker of DNA Intercalation

Employ EBE-A22 to induce RAR-β expression independent of EGFR pathway modulation. Both PD153035 and EBE-A22 upregulate RAR-β in EGFR-positive and EGFR-negative cells, confirming this effect stems from DNA intercalation rather than kinase inhibition [1]. This makes RAR-β a robust transcriptional readout for anilinoquinazoline DNA-targeted activity in mechanistic studies and compound screening [2].

Negative Control Compound for EGFR-Dependent Pathway Dissection

Utilize EBE-A22 as the matched inactive control in EGFR signaling studies where PD153035 is the active inhibitor. The N-methyl substitution ablates kinase inhibition (complete loss of activity) while preserving the quinazoline core structure, DNA intercalation capacity, and physicochemical properties [1]. This ensures that any differential biological effect between PD153035 and EBE-A22 is attributable to EGFR inhibition alone, providing rigorous experimental design for pathway analysis [2].

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